(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid - 878011-67-7

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Catalog Number: EVT-1730654
CAS Number: 878011-67-7
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. Its structure is similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. This structural similarity makes (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid a valuable tool for studying GABAergic systems and developing potential therapeutics targeting these systems [, ].

Synthesis Analysis

Several methods have been reported for the synthesis of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives. A common approach involves the asymmetric synthesis starting from commercially available chiral starting materials. For example, one study utilized trans-4-hydroxy-L-proline as a starting material to synthesize both (R)- and (S)-enantiomers of 4-amino-2-(4-chlorophenyl)butyric acid, which shares a similar structure with (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid []. Another study employed an enantioselective chemo-enzymatic strategy to synthesize a series of glutamate analogues, including (2S,4R)-2-amino-4-(3-(2,2-diphenylethylamino)-3-oxopropyl)pentanedioic acid, which exhibits selective inhibitory activity towards the human excitatory amino acid transporter subtype 2 (EAAT2) []. These studies highlight the versatility of synthetic approaches for generating (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives with desired stereochemistry.

Molecular Structure Analysis

Several studies have analyzed the crystal structures of closely related compounds, providing insights into the structural features that influence their biological activity. For instance, the crystal structure of (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2794193), a potent and selective metabotropic glutamate 3 (mGlu3) receptor agonist, reveals critical binding interactions with residues adjacent to the glutamate binding site []. Another study investigating the crystal structure of racemic IKM-159, an (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) receptor antagonist, in complex with the ligand-binding domain of GluA2 demonstrated that the (2R)-enantiomer binds at the glutamate binding site and locks GluA2 in an open conformation, consistent with its antagonistic activity []. These structural analyses highlight the importance of stereochemistry and specific functional group substitutions in influencing the binding and activity of these compounds at their target receptors.

Mechanism of Action

Several studies have investigated the mechanism of action of related compounds, providing insights into the structure-activity relationships that govern their activity. For instance, (S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a mechanism-based inactivator of GABA aminotransferase (GABA-AT), has demonstrated therapeutic potential in the treatment of cocaine addiction and epilepsy []. Another study revealed that 2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (homo-AMPA) exhibits specific and potent agonist activity at metabotropic glutamate receptor 6 (mGlu6), suggesting its potential as a tool for studying the pharmacology and physiological role of mGlu6 []. These studies highlight the diverse pharmacological profiles and potential therapeutic applications of compounds structurally related to (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Applications
  • Neuroscience Research: Its structural similarity to GABA makes it a valuable tool for studying GABAergic signaling pathways, including their role in neurotransmission, synaptic plasticity, and neurological disorders [, ].
  • Drug Discovery: It can serve as a lead compound for developing novel therapeutics targeting GABAergic systems for various neurological and psychiatric disorders, such as anxiety, epilepsy, and insomnia [].
  • Chemical Biology: It can be used as a building block for synthesizing peptidomimetics and other bioactive compounds with potential therapeutic applications [, ].
  • Biochemical Assays: It can be utilized as a substrate or inhibitor in enzymatic assays for studying enzymes involved in amino acid metabolism and neurotransmitter synthesis [].

(1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115)

Compound Description: This compound, also known as CPP-115, is a mechanism-based inactivator of GABA aminotransferase (GABA-AT), an enzyme that degrades the inhibitory neurotransmitter GABA. It has shown therapeutic potential for the treatment of cocaine addiction and epilepsy, and has successfully completed a Phase I safety clinical trial. []

Relevance: While not directly structurally similar, CPP-115 shares the same target (GABA-AT) as (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (5). Both compounds were designed as mechanism-based inhibitors of GABA-AT, highlighting a potential link in exploring amino acid derivatives for modulating GABAergic neurotransmission. []

(S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (5)

Compound Description: This compound is a mechanism-based inactivator of GABA aminotransferase (GABA-AT), designed to increase GABA levels in the central nervous system. It is significantly more potent than vigabatrin and CPP-115, the only FDA-approved GABA-AT inactivator. []

Relevance: This compound shares a similar chemical structure and target with the compound of interest, (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid. Both compounds are amino acid derivatives with modifications at the 4-position and aim to modulate neurotransmission by influencing GABA levels. []

DL-3-Amino-n-butanoic acid (DL-β-amino-n-butanoic acid)

Compound Description: This non-protein amino acid effectively protects tomato plants against Phytophthora infestans infection, providing over 95% disease control at a concentration of 19.4 mM. []

DL-2-Amino-n-butanoic acid

Compound Description: This compound displays moderate efficacy in protecting tomato plants against Phytophthora infestans, albeit at half the potency of DL-3-amino-n-butanoic acid. []

Relevance: This compound serves as a structural analogue to both DL-3-amino-n-butanoic acid and (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, with variation in the amino group position. This comparison emphasizes the impact of amino group positioning on biological activity. []

4-Amino-n-butanoic acid

Compound Description: This compound showed no protective effect against Phytophthora infestans infection in tomato plants. []

Relevance: This compound provides a negative control in the study of amino acid-based disease control, demonstrating the importance of the amino group's position for biological activity compared to (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid and other active analogues. []

DL-2-Hydroxy-(4-methylthio)butanoic acid (DLHMB)

Compound Description: This methionine hydroxy analogue is a common supplement in animal feed to meet the methionine requirement. It is converted to L-methionine through a two-step process. []

Relevance: Although not structurally identical to (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, DLHMB's conversion to methionine and its role in cysteine and taurine production highlight the potential of modified amino acids as metabolic precursors, offering a different perspective on their biological relevance. []

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA)

Compound Description: This compound serves as a source of methionine activity in pig feed and has been found to have comparable bioefficacy to dl-methionine in supplying methionine activity. []

Relevance: This compound, while structurally distinct from (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, further emphasizes the application of modified amino acids in animal nutrition, particularly in supplementing essential amino acids like methionine. []

(R)-3-(t-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid

Compound Description: This compound is a crucial intermediate in the synthesis of Sitagliptin phosphate, a drug used for the treatment of type 2 diabetes. []

Relevance: This compound shares a similar structure with (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, specifically the presence of a phenyl ring at the 4-position of the butanoic acid chain. This structural similarity highlights the potential of these compounds as building blocks for pharmaceutical development. []

(2S,4R)-2-Amino-4-(3-(2,2-diphenylethylamino)-3-oxopropyl)pentanedioic acid

Compound Description: This compound exhibits selective inhibitory activity against the human excitatory amino acid transporter subtype 2 (EAAT2). It shows minimal affinity for ionotropic and metabotropic glutamate receptors, signifying its selectivity for EAAT2. []

Relevance: This compound, like (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, is an amino acid derivative with a bulky substituent at the 4-position. The compound's interaction with EAAT2, a transporter responsible for glutamate reuptake, suggests a potential connection to the target compound in the context of glutamatergic neurotransmission. []

(RS)-2-Amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (Homo-AMPA)

Compound Description: This compound acts as a specific and potent agonist for the metabotropic glutamate receptor 6 (mGlu6). It shows no activity at ionotropic excitatory amino acid receptors, unlike its lower homologue AMPA. []

Relevance: Although structurally distinct from (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, Homo-AMPA's interaction with mGlu6, a receptor implicated in various neurological processes, suggests that exploring modifications of amino acids may be a fruitful strategy for developing compounds that target different aspects of glutamatergic signaling. []

4-(4-Methoxyphenyl)-3-buten-2-one

Compound Description: This compound is selectively hydrogenated by Raney nickel to produce specific products depending on the pH of the reaction medium. []

Relevance: This compound shares the same 4-methoxyphenyl group as the target compound, (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, highlighting this moiety's potential importance in influencing the molecule's reactivity and its applications in catalytic reactions. []

N-(O-Nitrophenylthio)-l-leucine

Compound Description: This compound was identified as one of the bioactive compounds present in the methanolic extract of Aeromonas hydrophila, which exhibited antifungal activity. []

Relevance: This compound, though structurally different from (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, belongs to the same chemical class of amino acid derivatives found in the methanolic extract of Aeromonas hydrophila. This suggests that exploring amino acid modifications might be a promising avenue for discovering new antifungal agents. []

Properties

CAS Number

878011-67-7

Product Name

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

IUPAC Name

(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

GQFFGGKZIKRIFE-VIFPVBQESA-N

SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.